1-Chloro-3-pentanone
Overview
Description
1-Chloro-3-pentanone is an organic compound with the molecular formula C5H9ClO . It is also known by other names such as 3-Pentanone, 1-chloro- and β-Chloroethyl ethyl ketone . This compound is characterized by a ketone group (C=O) and a chlorine atom attached to the third carbon in a five-carbon chain. It is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
1-Chloro-3-pentanone can be synthesized through several methods. One common synthetic route involves the chlorination of 3-pentanone using reagents like triphosgene . The reaction conditions typically include a solvent such as 1,2-dichloroethane , a temperature of around 80°C, and the presence of an initiator like N,N-dimethylacetamide . The yield of this reaction can reach up to 97.93% under optimized conditions.
Chemical Reactions Analysis
1-Chloro-3-pentanone undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents like or .
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized products using oxidizing agents like or .
Common reagents and conditions used in these reactions vary depending on the desired product. For example, reduction reactions typically require anhydrous conditions and a suitable solvent like ether or tetrahydrofuran .
Scientific Research Applications
1-Chloro-3-pentanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in biochemical studies to investigate enzyme-catalyzed reactions involving ketones and chlorinated compounds.
Medicine: It serves as a precursor in the synthesis of pharmaceuticals and other bioactive molecules.
Industry: This compound is utilized in the production of agrochemicals, such as pesticides and herbicides.
Mechanism of Action
The mechanism of action of 1-Chloro-3-pentanone involves its interaction with various molecular targets. The ketone group can participate in nucleophilic addition reactions, while the chlorine atom can undergo substitution reactions. These interactions can lead to the formation of different products, depending on the specific conditions and reagents used .
Comparison with Similar Compounds
1-Chloro-3-pentanone can be compared with other similar compounds, such as:
1-Chloro-2-pentanone: This compound has the chlorine atom attached to the second carbon instead of the third.
1-Chloro-4-pentanone: Here, the chlorine atom is attached to the fourth carbon.
3-Chloropentan-2-one: In this compound, the ketone group is on the second carbon, and the chlorine atom is on the third carbon.
The unique positioning of the chlorine atom and the ketone group in this compound makes it distinct from these similar compounds, influencing its reactivity and applications .
Properties
IUPAC Name |
1-chloropentan-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9ClO/c1-2-5(7)3-4-6/h2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APNSUHRNUVUCIP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)CCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9067724 | |
Record name | 3-Pentanone, 1-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9067724 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32830-97-0 | |
Record name | 1-Chloro-3-pentanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=32830-97-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 1-Chloro-3-pentanone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032830970 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Chloro-3-pentanone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78422 | |
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Record name | 3-Pentanone, 1-chloro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 3-Pentanone, 1-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9067724 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-chloropentan-3-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.574 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 1-CHLORO-3-PENTANONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9NZH8TUZ4A | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary applications of 1-chloro-3-pentanone in organic synthesis?
A: this compound serves as a valuable reagent in organic synthesis, particularly in Robinson annulation reactions. [] This reaction enables the formation of six-membered rings, which are common structural motifs in numerous natural products and pharmaceuticals. This compound can often be used interchangeably with 1-penten-3-one and 1-dialkylamino-3-butanone in these reactions. []
Q2: How does the structure of this compound relate to its reactivity in Robinson annulation reactions?
A2: The structure of this compound featuring both a carbonyl group and a chlorine atom on the same molecule makes it a bifunctional reagent. This characteristic is crucial for its role in Robinson annulation. The carbonyl group can undergo nucleophilic attack, while the chlorine atom acts as a good leaving group, facilitating ring closure to form the desired six-membered ring structure.
Q3: The provided research papers mention the synthesis of hydrophenanthrene derivatives using this compound. Could you elaborate on the role of this compound in such syntheses?
A: In the synthesis of hydrophenanthrene derivatives, this compound acts as a crucial building block. Researchers have successfully employed it alongside the cyanomethyl derivative of Wieland-Miescher ketone to construct tricyclic compounds. [] These tricyclic intermediates are then further elaborated to afford diverse hydrophenanthrene lactams and other hydrophenanthrene derivatives, demonstrating the versatility of this compound in building complex polycyclic structures. []
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